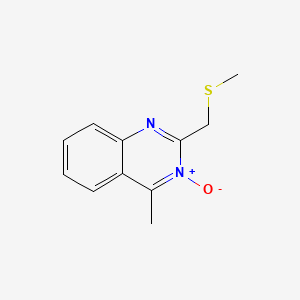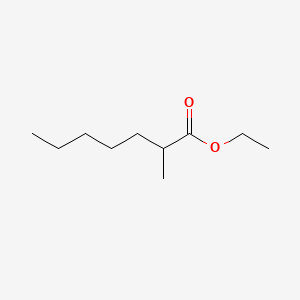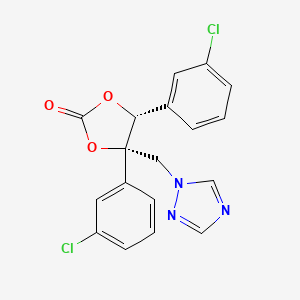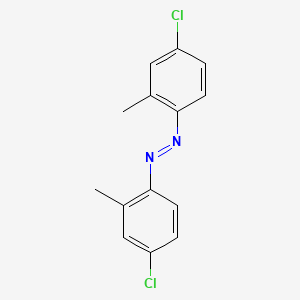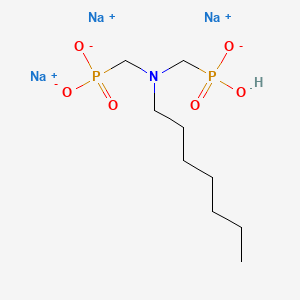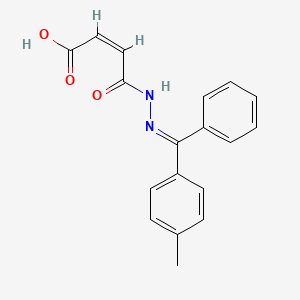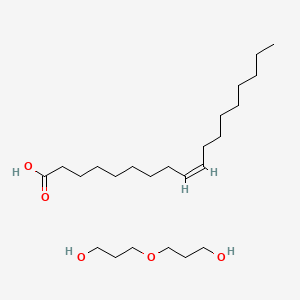
9-Octadecenoic acid (Z)-, ester with oxybis(propanol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) typically involves the esterification reaction between oleic acid and oxybis(propanol). The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 100-150°C for several hours to ensure complete esterification. The product is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) follows a similar process but on a larger scale. The reaction is carried out in large reactors with continuous stirring to ensure uniform mixing of the reactants. The use of high-purity reactants and catalysts is essential to achieve a high yield and purity of the final product. The ester is then separated from the reaction mixture using techniques such as distillation, extraction, or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) can undergo various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to the original alcohol and acid.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and alcohols.
Reduction: Original alcohol and acid.
Substitution: New esters or other functionalized compounds.
Applications De Recherche Scientifique
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of lubricants, surfactants, and emulsifiers.
Mécanisme D'action
The mechanism of action of 9-Octadecenoic acid (Z)-, ester with oxybis(propanol) involves its interaction with specific molecular targets and pathways. The ester can undergo hydrolysis to release oleic acid and oxybis(propanol), which can then interact with cellular components. Oleic acid is known to modulate various signaling pathways, including those involved in inflammation and lipid metabolism. The exact molecular targets and pathways involved in the action of this ester are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Octadecenoic acid (Z)-, octadecyl ester: Another ester of oleic acid with a different alcohol.
9-Octadecenoic acid (Z)-, 2,3-bis(acetyloxy)propyl ester: An ester with a different diol.
9-Octadecenoic acid (Z)-, ester with oxybis(propanediol): A similar compound with a different diol.
Uniqueness
9-Octadecenoic acid (Z)-, ester with oxybis(propanol) is unique due to its specific esterification with oxybis(propanol), which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
84455-33-4 |
|---|---|
Formule moléculaire |
C24H48O5 |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
3-(3-hydroxypropoxy)propan-1-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H14O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;7-3-1-5-9-6-2-4-8/h9-10H,2-8,11-17H2,1H3,(H,19,20);7-8H,1-6H2/b10-9-; |
Clé InChI |
DJOLDYDSJHUXRS-KVVVOXFISA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)COCCCO |
SMILES canonique |
CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)COCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



